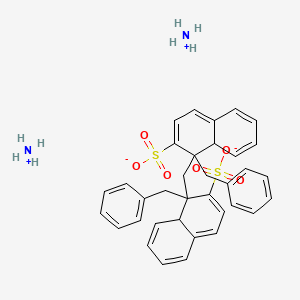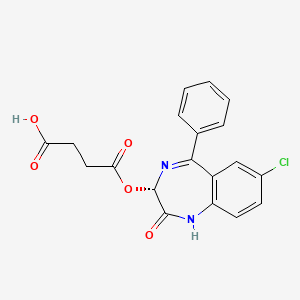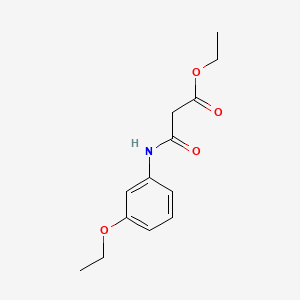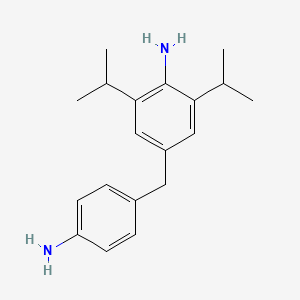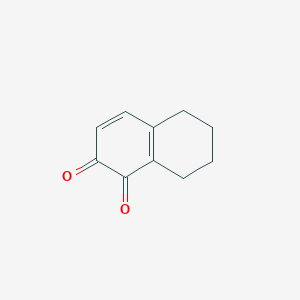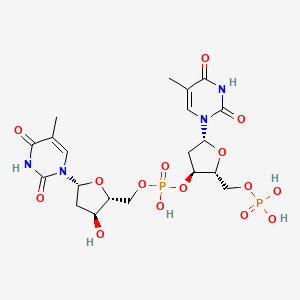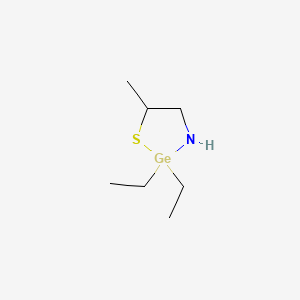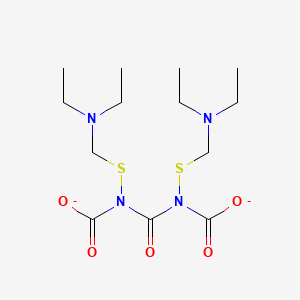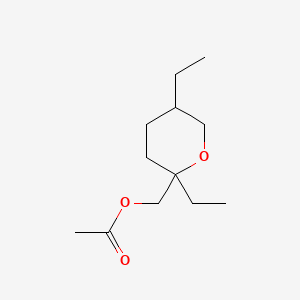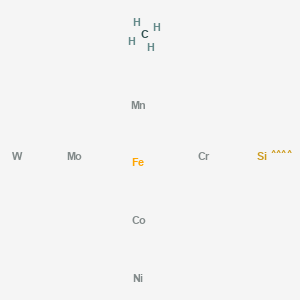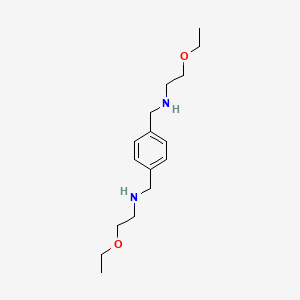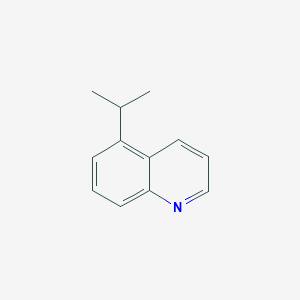
5-Isopropylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isopropylquinoline is a heterocyclic aromatic organic compound, characterized by a quinoline structure with an isopropyl group attached to the fifth position of the quinoline ring. Quinolines are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for synthesizing quinolines. This method typically involves the reaction of aniline with glycerol in the presence of an acid catalyst such as sulfuric acid and an oxidizing agent . Another method involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic systems to enhance yield and selectivity. The use of transition metal catalysts, such as palladium or copper, has been reported to improve the efficiency of the synthesis . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are gaining popularity due to their environmental benefits .
化学反応の分析
Types of Reactions: 5-Isopropylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinolines, halogenated quinolines.
科学的研究の応用
5-Isopropylquinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-Isopropylquinoline involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Quinoline: Shares the basic quinoline structure but lacks the isopropyl group.
Isoquinoline: Similar structure but with the nitrogen atom in a different position.
6-Isopropylquinoline: Similar to 5-Isopropylquinoline but with the isopropyl group at the sixth position.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group at the fifth position can enhance its lipophilicity and potentially improve its interaction with biological targets .
特性
CAS番号 |
1788085-68-6 |
|---|---|
分子式 |
C12H13N |
分子量 |
171.24 g/mol |
IUPAC名 |
5-propan-2-ylquinoline |
InChI |
InChI=1S/C12H13N/c1-9(2)10-5-3-7-12-11(10)6-4-8-13-12/h3-9H,1-2H3 |
InChIキー |
PJPCAGTXGANYLQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C2C=CC=NC2=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




